molecular formula C16H20N4O5 B4379878 N-[1-(2,5-dimethoxyphenyl)ethyl]-2-(4-nitro-1H-pyrazol-1-yl)propanamide

N-[1-(2,5-dimethoxyphenyl)ethyl]-2-(4-nitro-1H-pyrazol-1-yl)propanamide

Cat. No.: B4379878
M. Wt: 348.35 g/mol
InChI Key: VMQOEJROHHTBSW-UHFFFAOYSA-N
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Description

N-[1-(2,5-dimethoxyphenyl)ethyl]-2-(4-nitro-1H-pyrazol-1-yl)propanamide is a synthetic organic compound that features a complex structure with both aromatic and heterocyclic components

Preparation Methods

The synthesis of N-[1-(2,5-dimethoxyphenyl)ethyl]-2-(4-nitro-1H-pyrazol-1-yl)propanamide typically involves multi-step organic reactions. The starting materials often include 2,5-dimethoxyphenyl ethylamine and 4-nitro-1H-pyrazole. The synthetic route may involve the following steps:

    Formation of the Amide Bond: This can be achieved by reacting 2,5-dimethoxyphenyl ethylamine with a suitable acylating agent, such as propanoyl chloride, under basic conditions.

    Coupling Reaction: The final step involves coupling the nitro-substituted pyrazole with the amide intermediate under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial production methods would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

N-[1-(2,5-dimethoxyphenyl)ethyl]-2-(4-nitro-1H-pyrazol-1-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction of the nitro group can be achieved using reducing agents such as hydrogen gas in the presence of a palladium catalyst, resulting in the formation of an amine derivative.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.

Common reagents and conditions for these reactions include:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Halogens (e.g., chlorine or bromine) in the presence of a Lewis acid catalyst like aluminum chloride.

Scientific Research Applications

    Medicinal Chemistry: The compound’s structure suggests it could be a candidate for drug development, particularly in targeting specific enzymes or receptors due to its aromatic and heterocyclic components.

    Materials Science: The compound may be used in the development of new materials with unique electronic or optical properties.

    Biological Studies: It could serve as a probe or tool in studying biological pathways and mechanisms, especially those involving nitro and pyrazole functionalities.

Mechanism of Action

The mechanism by which N-[1-(2,5-dimethoxyphenyl)ethyl]-2-(4-nitro-1H-pyrazol-1-yl)propanamide exerts its effects would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, potentially inhibiting or activating them. The nitro group could be involved in redox reactions, while the pyrazole ring might participate in hydrogen bonding or π-π interactions with biological molecules.

Comparison with Similar Compounds

Similar compounds to N-[1-(2,5-dimethoxyphenyl)ethyl]-2-(4-nitro-1H-pyrazol-1-yl)propanamide include:

    N-[1-(2,5-dimethoxyphenyl)ethyl]-2-(4-amino-1H-pyrazol-1-yl)propanamide: This compound features an amino group instead of a nitro group, which could significantly alter its reactivity and biological activity.

    N-[1-(2,5-dimethoxyphenyl)ethyl]-2-(4-methyl-1H-pyrazol-1-yl)propanamide: The presence of a methyl group instead of a nitro group would affect the compound’s electronic properties and potentially its interactions with biological targets.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-[1-(2,5-dimethoxyphenyl)ethyl]-2-(4-nitropyrazol-1-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O5/c1-10(14-7-13(24-3)5-6-15(14)25-4)18-16(21)11(2)19-9-12(8-17-19)20(22)23/h5-11H,1-4H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMQOEJROHHTBSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=CC(=C1)OC)OC)NC(=O)C(C)N2C=C(C=N2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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